N-[2-(morpholin-4-yl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
Description
N-[2-(morpholin-4-yl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a quinazoline core substituted with a phenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 2-(morpholin-4-yl)ethyl group.
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H24N4O2S/c27-20(23-10-11-26-12-14-28-15-13-26)16-29-22-24-19-9-5-4-8-18(19)21(25-22)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,23,27) |
InChI Key |
XQHVQSQBNKCKHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline derivative, followed by the introduction of the sulfanyl group and the morpholine ring. Common reagents used in these reactions include thiols, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Scientific Research Applications
Anticancer Activity
The quinazoline scaffold, which is integral to the structure of N-[2-(morpholin-4-yl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, has been extensively studied for its anticancer properties. Quinazolines are known to act as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), which is crucial in several malignancies.
Recent studies have shown that derivatives of quinazoline can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from the quinazoline framework have demonstrated IC50 values below 10 µg/mL against cell lines such as SKOV3 and DU145 . The dual inhibition of EGFR and HER2 by certain quinazoline derivatives has also been reported, with some compounds showing IC50 values as low as 0.009 µM for EGFR .
Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. For example, specific compounds have shown effectiveness in reducing inflammation in models of ulcerative colitis and peptic ulcers, outperforming standard treatments like dexamethasone and omeprazole . The mechanism may involve modulation of inflammatory pathways through the inhibition of specific kinases.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of quinazoline-based compounds on various cancer cell lines. For example, a study evaluating a series of quinazoline derivatives found that certain compounds exhibited significant inhibition of cell proliferation in A549 lung cancer cells . These findings suggest that modifications to the quinazoline structure can enhance anticancer activity.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In one study, a derivative was tested for its ability to reduce tumor size in xenograft models, showing promising results compared to control groups treated with conventional chemotherapeutics .
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the sulfanyl group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares key structural motifs with several analogs, including:
- Sulfanyl acetamide backbone : Common to all compared compounds.
- Heterocyclic systems : Varies between quinazoline (target compound), triazole (VUAA-1, OLC-12) , pyrimidine , and thiazole .
- Substituents on the acetamide nitrogen: The morpholinoethyl group in the target compound contrasts with butyl () , fluorophenyl , or chlorophenyl groups .
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Pharmacological Activity
- Antimicrobial Activity : Thioacetamide-triazoles (e.g., Compound 38, MIC = 32 µg/mL against E. coli) demonstrate direct antibacterial effects , whereas quinazoline derivatives (e.g., ) lack reported MIC data but may target kinases or DNA repair pathways .
- Receptor Modulation: VUAA-1 and OLC-12 act as Orco agonists, highlighting the role of sulfanyl acetamides in ion channel modulation . The target compound’s morpholinoethyl group may enhance solubility for CNS targets, though activity remains unverified.
Physicochemical Properties
- logP and Solubility: The morpholinoethyl group in the target compound and ’s analog reduces hydrophobicity (logP ~0.87–3.5) compared to butyl- or phenyl-substituted analogs (logP ~4.0) .
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O2S
Research indicates that the compound exhibits significant affinity for sigma receptors, particularly the sigma-1 receptor. A study reported that a related compound, N-(2-morpholin-4-ylethyl)acetamide, showed high sigma-1 receptor affinity with a Ki value of 42 nM and was 36 times more selective for sigma-1 than sigma-2 receptors . This selectivity suggests potential applications in pain management and neuroprotection.
Antinociceptive Effects
The antinociceptive effects of the compound were evaluated using the formalin test, which is a standard model for assessing pain relief. The results indicated that local peripheral administration significantly reduced formalin-induced nociception at doses ranging from 10 to 300 μg per paw . This suggests that the compound may have therapeutic potential in treating pain conditions.
Anticonvulsant Activity
In related studies involving morpholine derivatives, compounds similar to this compound were evaluated for anticonvulsant activity. For example, derivatives containing morpholine were shown to provide protection against maximal electroshock seizures in animal models, indicating their potential as anticonvulsants . The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Sigma receptor affinity | Ki = 42 nM for sigma-1 | |
| Antinociceptive effect | Significant reduction in nociception | |
| Anticonvulsant activity | Protection against seizures |
Case Studies and Research Findings
- Sigma Receptor Binding Studies :
- Antinociceptive Testing :
- Anticonvulsant Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
